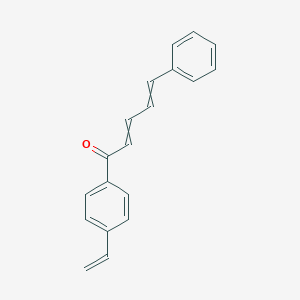
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound with a complex structure that includes both ethenyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one typically involves the reaction of 4-ethenylphenyl derivatives with other organic compounds under controlled conditions. One common method includes the use of phase transfer catalysts and organic solvents to facilitate the reaction . The reaction conditions often involve moderate temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the rapid and efficient production of large quantities . These methods are designed to optimize reaction conditions and minimize waste, making the process more economical and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(4-ethylphenyl)-: Similar in structure but with an ethyl group instead of an ethenyl group.
2-Methylsulfanyl-1,4-Dihydropyrimidines: These compounds share some structural similarities and have been studied for their biological activities.
1,4-Diethenylbenzene: Another compound with ethenyl groups attached to a benzene ring.
Uniqueness
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one is unique due to its specific arrangement of ethenyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
60689-04-5 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-(4-ethenylphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C19H16O/c1-2-16-12-14-18(15-13-16)19(20)11-7-6-10-17-8-4-3-5-9-17/h2-15H,1H2 |
Clave InChI |
NEEYEJLLNDTQTA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


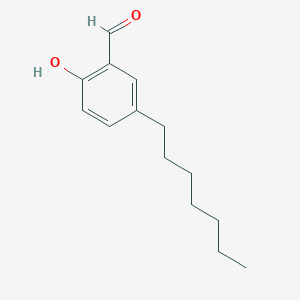
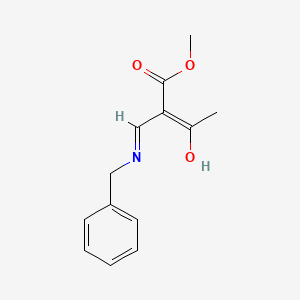

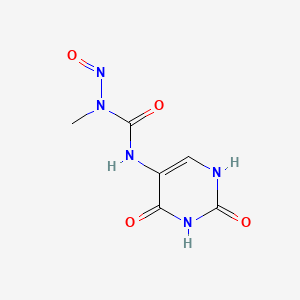
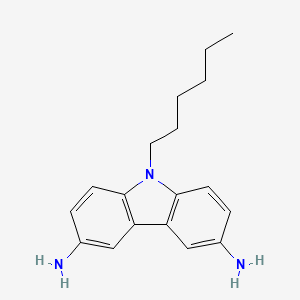
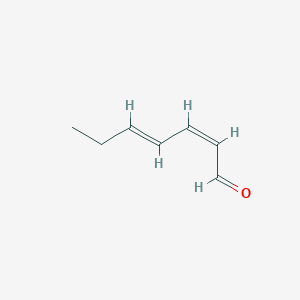
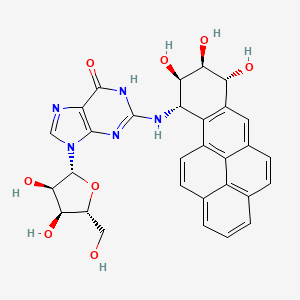
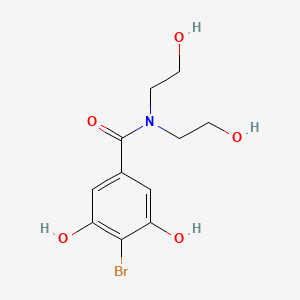
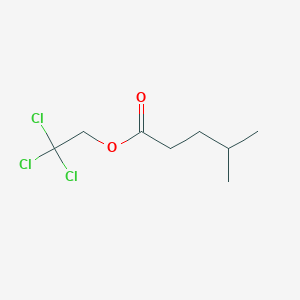
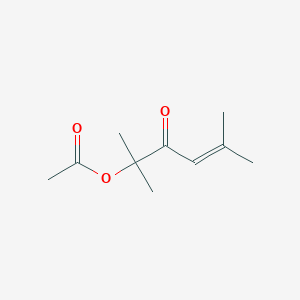
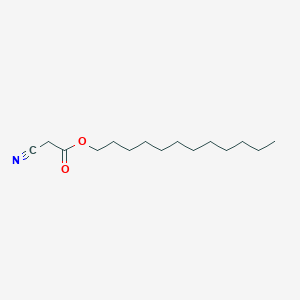
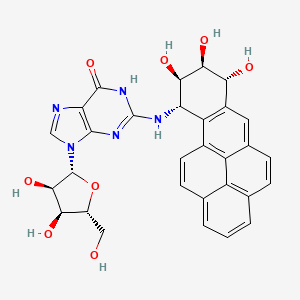
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
